1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea
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Overview
Description
1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic compound with the molecular formula C14H17N3O2 and a molecular weight of 259.309. This compound is widely used in scientific experiments due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves the reaction of cyclopropyl isocyanate with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Cyclopropyl urea derivatives: Compounds with a cyclopropyl group and urea moiety, showing comparable chemical reactivity and applications.
Uniqueness: 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is unique due to its specific combination of cyclopropyl and pyrrolidinyl phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13-2-1-9-17(13)12-7-5-11(6-8-12)16-14(19)15-10-3-4-10/h5-8,10H,1-4,9H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWTVJVAKDKAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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